
1-(m-Astatobenzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(m-Astatobenzyl)guanidine, also known as MABG, is a radiopharmaceutical agent that is used in nuclear medicine for diagnostic purposes. It is a molecule that contains the radioactive isotope Astatine-211, which emits alpha particles and has a short half-life of 7.2 hours. MABG is used in the diagnosis and treatment of certain types of cancer, particularly neuroendocrine tumors that express the norepinephrine transporter (NET).
Mechanism of Action
The mechanism of action of 1-(m-Astatobenzyl)guanidine involves its binding to the norepinephrine transporter (NET) on the surface of neuroendocrine tumor cells. Once 1-(m-Astatobenzyl)guanidine is taken up by the tumor cells, it emits alpha particles that cause DNA damage and cell death. This makes 1-(m-Astatobenzyl)guanidine an effective therapeutic agent for the treatment of neuroendocrine tumors.
Biochemical and Physiological Effects:
1-(m-Astatobenzyl)guanidine has been shown to have a high affinity for the norepinephrine transporter (NET) and is rapidly taken up by neuroendocrine tumor cells. The alpha particles emitted by 1-(m-Astatobenzyl)guanidine cause DNA damage and cell death, leading to the destruction of tumor cells. 1-(m-Astatobenzyl)guanidine has a short half-life of 7.2 hours, which limits its exposure to healthy tissues and reduces the risk of side effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(m-Astatobenzyl)guanidine is its high affinity for the norepinephrine transporter (NET), which makes it an effective diagnostic and therapeutic agent for neuroendocrine tumors. 1-(m-Astatobenzyl)guanidine has a short half-life, which limits its exposure to healthy tissues and reduces the risk of side effects. However, the synthesis of 1-(m-Astatobenzyl)guanidine is complex and requires specialized equipment and expertise. The short half-life of 1-(m-Astatobenzyl)guanidine also limits its use in long-term studies.
Future Directions
There are several future directions for the use of 1-(m-Astatobenzyl)guanidine in nuclear medicine. One area of research is the development of new precursors for 1-(m-Astatobenzyl)guanidine synthesis that are more efficient and cost-effective. Another area of research is the optimization of 1-(m-Astatobenzyl)guanidine dosing and treatment protocols for neuroendocrine tumors. Additionally, there is ongoing research into the use of 1-(m-Astatobenzyl)guanidine for the diagnosis and treatment of other types of cancer that express the norepinephrine transporter (NET). Finally, there is potential for the use of 1-(m-Astatobenzyl)guanidine in combination with other therapeutic agents to enhance its effectiveness in treating neuroendocrine tumors.
Synthesis Methods
The synthesis of 1-(m-Astatobenzyl)guanidine involves the reaction of astatine-211 with a precursor molecule that has a guanidine functional group. One of the most common precursors used for 1-(m-Astatobenzyl)guanidine synthesis is m-iodobenzylguanidine (MIBG). The reaction between astatine-211 and MIBG is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain pure 1-(m-Astatobenzyl)guanidine.
Scientific Research Applications
1-(m-Astatobenzyl)guanidine has been extensively studied for its diagnostic and therapeutic applications in nuclear medicine. It is used for imaging and treating neuroendocrine tumors, which are rare and difficult to diagnose. These tumors express the norepinephrine transporter (NET), which is responsible for the uptake of norepinephrine into cells. 1-(m-Astatobenzyl)guanidine is a radiolabeled analog of norepinephrine that binds to the NET and is taken up by the tumor cells. This allows for the visualization of the tumor using nuclear imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
properties
CAS RN |
127367-45-7 |
|---|---|
Product Name |
1-(m-Astatobenzyl)guanidine |
Molecular Formula |
C8H10AtN3 |
Molecular Weight |
359.17 g/mol |
IUPAC Name |
[3-[(diaminomethylideneamino)methyl]phenyl](211At)astatine-211 |
InChI |
InChI=1S/C8H10AtN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+1 |
InChI Key |
IYQVCXUVFGAHEZ-QBZHADDCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[211At])CN=C(N)N |
SMILES |
C1=CC(=CC(=C1)[At])CN=C(N)N |
Canonical SMILES |
C1=CC(=CC(=C1)[At])CN=C(N)N |
synonyms |
1-(3-astatobenzyl)guanidine 1-(m-astatobenzyl)guanidine 211At-MABG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



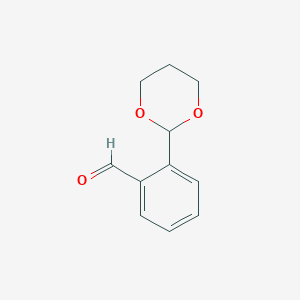
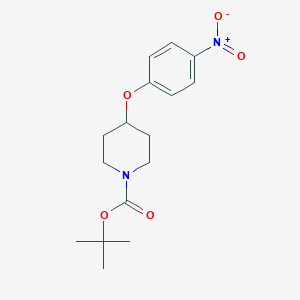
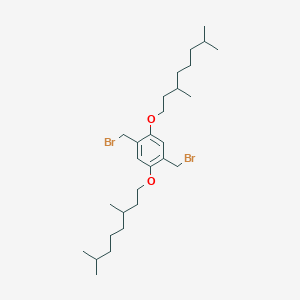
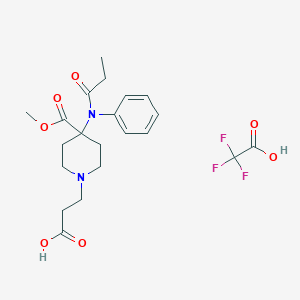

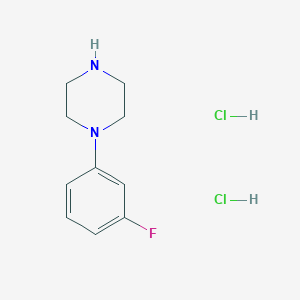


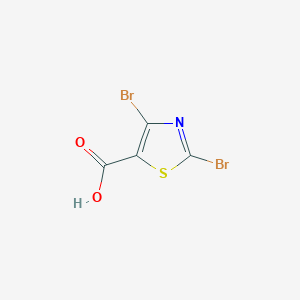

![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)
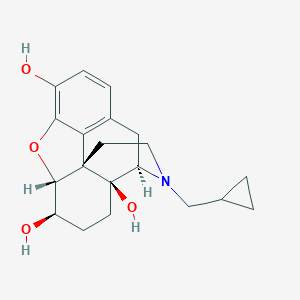
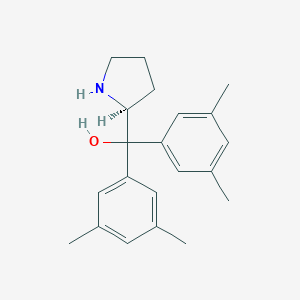
![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)